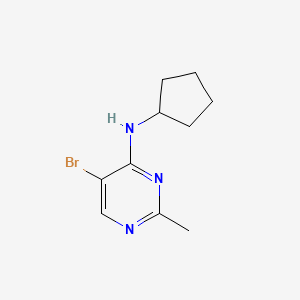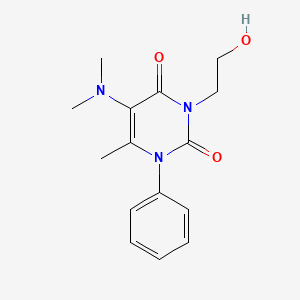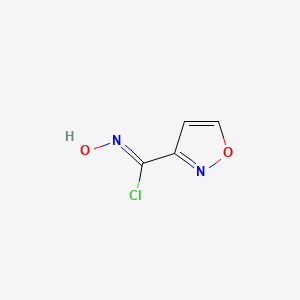
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride is a chemical compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride typically involves the reaction of isoxazole derivatives with carbimidoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbimidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the carbimidoyl chloride group can undergo nucleophilic attack, leading to covalent modifications. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Carbimidoyl chloride derivatives: Compounds with the carbimidoyl chloride group attached to different core structures.
Hydroxy-substituted compounds: Molecules with hydroxy groups in different positions or attached to different rings.
Uniqueness
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C4H3ClN2O2 |
|---|---|
Molecular Weight |
146.53 g/mol |
IUPAC Name |
(3Z)-N-hydroxy-1,2-oxazole-3-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2O2/c5-4(6-8)3-1-2-9-7-3/h1-2,8H/b6-4- |
InChI Key |
GJODADTUHMTPDI-XQRVVYSFSA-N |
Isomeric SMILES |
C1=CON=C1/C(=N/O)/Cl |
Canonical SMILES |
C1=CON=C1C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


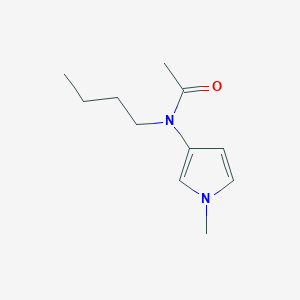
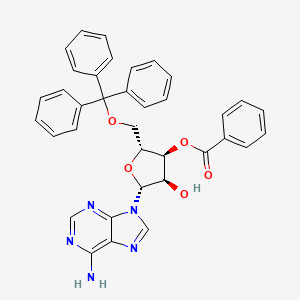
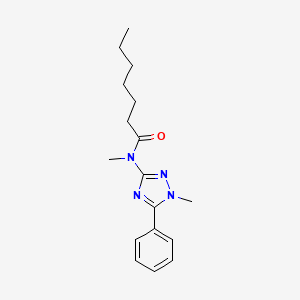
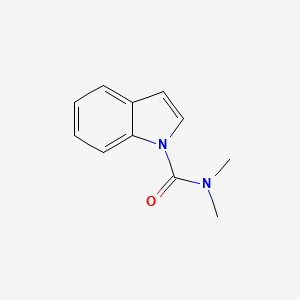
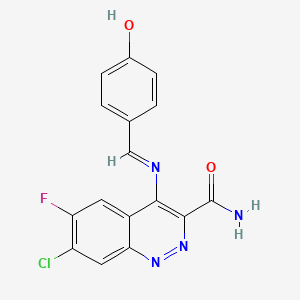

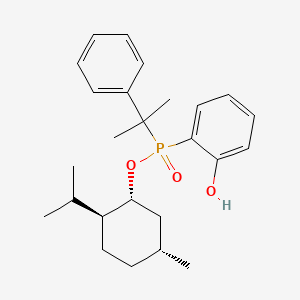
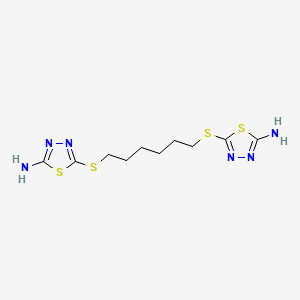
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)

